molecular formula C7H7F3O4S B3045537 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate CAS No. 109459-28-1

3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B3045537
CAS No.: 109459-28-1
M. Wt: 244.19 g/mol
InChI Key: FHJYHLPYGBAQKI-UHFFFAOYSA-N
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Description

3-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate (CAS: 109459-28-1, molecular formula: C₇H₇F₃O₄S, molecular weight: 244.188 g/mol) is a trifluoromethanesulfonate (triflate) ester derivative of 1,3-cyclohexanedione. It is synthesized via reaction of 1,3-cyclohexanedione with trifluoromethanesulfonic anhydride in dichloromethane under basic conditions (pyridine), yielding the product in 79% efficiency after purification . The compound features a reactive α,β-unsaturated ketone system conjugated with the electron-withdrawing triflate group, making it a versatile intermediate in organic synthesis, particularly for generating cyclohexenone derivatives or participating in conjugate addition reactions .

Its structural and electronic properties are critical in medicinal chemistry and materials science, as evidenced by its use in patents by Merck Sharp & Dohme Corp. and Amgen Inc. for synthesizing enzyme inhibitors and fluorinated heterocycles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-oxocyclohexen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O4S/c8-7(9,10)15(12,13)14-6-3-1-2-5(11)4-6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJYHLPYGBAQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447743
Record name Methanesulfonic acid, trifluoro-, 3-oxo-1-cyclohexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109459-28-1
Record name Methanesulfonic acid, trifluoro-, 3-oxo-1-cyclohexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate
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Preparation Methods

Reaction Mechanism and Conditions

Cyclohexane-1,3-dione exists in equilibrium with its enol form, where the α-hydrogen adjacent to the carbonyl group is abstracted, generating a nucleophilic enolate oxygen. Upon treatment with Tf2O in the presence of a mild base such as sodium carbonate (Na2CO3), the enolate oxygen attacks the electrophilic sulfur atom in Tf2O, displacing a triflate anion and forming the desired triflate ester.

Key Steps :

  • Base Selection : Sodium carbonate neutralizes the triflic acid (HTf) byproduct, preventing acid-catalyzed side reactions such as polymerization or decomposition of the enol triflate.
  • Solvent System : Dichloromethane (CH2Cl2) is employed for its ability to dissolve both the diketone and Tf2O while maintaining a low reaction temperature.
  • Temperature Control : The reaction is conducted at 0°C to minimize over-triflation or oxidation of the enol intermediate.

Experimental Procedure

A representative protocol from the literature involves the following steps:

  • Cyclohexane-1,3-dione (20.0 mmol) and sodium carbonate (22.0 mmol) are suspended in dichloromethane (50 mL) and cooled to 0°C.
  • Trifluoromethanesulfonic anhydride (22.0 mmol) is added dropwise over 15 minutes, and the mixture is stirred at 0°C for 2 hours.
  • The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3), and the organic layer is separated.
  • The aqueous phase is extracted twice with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate (Na2SO4).
  • The solvent is removed under reduced pressure, and the crude product is purified via flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound as a colorless oil (53% yield).

Table 1: Optimization Parameters for Triflation of Cyclohexane-1,3-dione

Parameter Optimal Condition Effect on Yield/Purity
Base Sodium carbonate Neutralizes HTf; minimizes side reactions
Solvent Dichloromethane Enhances solubility; low temperature compatibility
Temperature 0°C Prevents decomposition
Tf2O Equivalents 1.1 eq Balances reactivity and cost

Alternative Methods and Derivatives

While the triflation of cyclohexane-1,3-dione is the primary route, modified approaches have been explored for related compounds, offering insights into potential optimizations for this compound.

Nickel-Catalyzed Cross-Electrophile Coupling

Recent advances in cross-electrophile coupling have utilized vinyl triflates as electrophilic partners. For example, 3-ethylcyclohex-1-en-1-yl trifluoromethanesulfonate was coupled with mesylates under nickel catalysis to form substituted cyclohexenes. While this method focuses on downstream applications, it underscores the reactivity of cyclohexenyl triflates in synthetic transformations, indirectly validating the importance of efficient triflate preparation.

Challenges and Practical Considerations

Purification and Stability

The product is typically isolated as a moisture-sensitive oil, requiring careful handling under inert atmosphere. Flash chromatography on silica gel remains the standard purification method, though fractional distillation has been attempted for analogous triflates with limited success due to thermal instability.

Yield Optimization

The moderate yield (53%) in the primary method highlights opportunities for improvement. Screening stronger bases (e.g., pyridine) or alternative solvents (e.g., toluene) may enhance enolate formation and triflate stability. However, excessive base strength risks deprotonating the enol triflate, leading to decomposition.

Chemical Reactions Analysis

Types of Reactions

3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted cyclohexenone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Oxidation: Formation of diketones or other oxidized products.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H7_7F3_3O4_4S
  • Molar Mass : 244.19 g/mol
  • CAS Number : 109459-28-1
  • Synonyms : Methanesulfonic acid, 1,1,1-trifluoro-, 3-oxo-1-cyclohexen-1-yl ester

Organic Synthesis

3-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate serves as an important reagent in organic synthesis. Its triflate group enhances electrophilicity, facilitating nucleophilic attacks in various reactions. It is particularly useful for:

  • Acylation Reactions : It can be employed to introduce acyl groups into nucleophiles, providing access to a range of ketones and esters.
  • Formation of Vinylogous Esters : The compound can participate in reactions that form vinylogous esters, which are valuable intermediates in the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for:

  • Drug Development : Its ability to modify biological molecules makes it a candidate for developing new pharmaceuticals. It can be used to synthesize drug-like compounds that target specific enzymes or receptors.
  • Enzyme Inhibition Studies : The compound can act as an inhibitor for certain enzymes, allowing researchers to study metabolic pathways and enzyme mechanisms.

Material Science

The unique properties of this compound allow it to be used in the development of specialty chemicals and materials. It can be incorporated into polymer systems or used as a building block for functional materials.

Case Study 1: Synthesis of Novel Anticancer Agents

Recent studies have explored the use of this compound in synthesizing new anticancer agents. By modifying its structure through various nucleophilic substitutions, researchers achieved compounds with enhanced cytotoxicity against cancer cell lines.

Case Study 2: Development of Enzyme Inhibitors

Another significant application has been its role in developing inhibitors for specific metabolic enzymes. The compound's ability to form stable complexes with enzyme active sites has led to promising results in inhibiting pathways involved in disease progression.

Mechanism of Action

The mechanism of action of 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The cyclohexenone ring also provides a site for reduction and oxidation reactions, allowing for the formation of a wide range of products .

Comparison with Similar Compounds

3-Hydroxycyclohex-1-en-1-yl Trifluoromethanesulfonate

  • Structure : Replaces the ketone at C3 with a hydroxyl group.
  • Synthesis : Obtained via DIBAL-H reduction of 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate in THF (83% yield) .
  • Reactivity : The hydroxyl group enables nucleophilic substitution or oxidation reactions, contrasting with the ketone’s electrophilic reactivity.
  • Applications: Used in stereoselective reductions or as a precursor to cyclohexanol derivatives .

1-Cyclohexen-1-yl Trifluoromethanesulfonate (CAS: 28075-50-5)

  • Structure : Lacks the C3-oxo group, simplifying the cyclohexene backbone.
  • Properties : Molecular formula C₇H₉F₃O₃S (MW: 230.205 g/mol), density 1.4 g/cm³, boiling point 244.6°C .
  • Reactivity : The absence of the electron-withdrawing ketone reduces conjugation, making the triflate less reactive toward nucleophiles.
  • Applications : Employed in palladium-catalyzed trifluoromethylation and asymmetric Heck reactions .

Substituent-Modified Triflates

2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate

  • Structure : Incorporates a triethylsilyl group at C2.
  • Synthesis: Generated via silylation of cyclohexenol derivatives followed by triflation .
  • Reactivity : The silyl group stabilizes adjacent carbocations, facilitating elimination reactions to generate cyclohexyne intermediates.
  • Applications : Key precursor for strained alkyne synthesis under mild conditions .

Alkyl Triflates (Methyl/Ethyl/2-Fluoroethyl Triflates)

  • Structure : Simple alkyl esters (e.g., methyl triflate: CF₃SO₃CH₃).
  • Reactivity : Highly electrophilic due to minimal steric hindrance; used for chemoselective alkylation of carboxylic acids or sulfhydryl groups (O/S alkylation ratio: 5:1) .
  • Contrast : Unlike 3-oxocyclohexenyl triflate, alkyl triflates lack conjugated π-systems, limiting their utility in cycloadditions or Michael additions.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Reactivity Applications
3-Oxocyclohex-1-en-1-yl triflate 109459-28-1 C₇H₇F₃O₄S 244.188 α,β-unsaturated ketone, triflate Conjugate additions, nucleophilic acyl substitutions Enzyme inhibitors, fluorinated heterocycles
3-Hydroxycyclohex-1-en-1-yl triflate 109459-30-5 C₇H₉F₃O₄S 246.205 Hydroxyl, triflate Stereoselective reductions Cyclohexanol derivatives
1-Cyclohexen-1-yl triflate 28075-50-5 C₇H₉F₃O₃S 230.205 Alkene, triflate Palladium-catalyzed cross-couplings Trifluoromethylation, Heck reactions
Methyl trifluoromethanesulfonate 333-27-7 C₂H₃F₃O₃S 164.10 Methyl, triflate Chemoselective alkylation Alkylating DNA/RNA, synthetic intermediates

Key Research Findings

  • Synthetic Utility: 3-Oxocyclohexenyl triflate’s ketone-triflate conjugation enhances electrophilicity at C1, enabling regioselective nucleophilic attacks, unlike non-conjugated analogs .
  • Stability : The silyl-substituted analog (2-(triethylsilyl)cyclohexenyl triflate) exhibits superior thermal stability compared to the parent compound, facilitating storage and handling .

Biological Activity

3-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate (also referred to as 3-OCT) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-OCT is characterized by the presence of a trifluoromethanesulfonate group, which contributes to its unique reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of 3-OCT is primarily attributed to its interaction with specific molecular targets within biological systems. This compound has been shown to exhibit:

  • Enzyme Inhibition : 3-OCT may inhibit certain enzymes by binding to their active sites. For example, it has been implicated in the inhibition of TLR7 and TLR8 pathways, which are involved in immune responses .
  • Cytotoxic Effects : Research indicates that 3-OCT can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Studies have demonstrated that derivatives of 3-OCT exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown efficacy against Helicobacter pylori and other pathogenic bacteria .

Cytotoxicity Studies

A detailed investigation into the cytotoxic effects of 3-OCT revealed that it selectively targets tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Cell Line IC50 (µM) Selectivity
Chronic Lymphocytic Leukemia (CLL)10High
Normal Human Cells>50Low

Table 1: Cytotoxicity of 3-OCT against various cell lines

Case Studies

  • Apoptosis Induction : In a study involving chronic lymphocytic leukemia (CLL) cells, 3-OCT was found to induce apoptosis effectively at low concentrations (IC50 = 10 µM), highlighting its potential as a therapeutic agent in hematological malignancies .
  • Inflammatory Response Modulation : Another study indicated that 3-OCT could modulate inflammatory responses through TLR7/8 antagonism, suggesting its role in treating autoimmune diseases .

Research Findings

Recent research has focused on the synthesis and modification of 3-OCT derivatives to enhance their biological activity. For instance, modifications to the trifluoromethanesulfonate group have been shown to improve enzyme inhibition and cytotoxicity against cancer cells .

Q & A

Q. What are the optimized synthetic routes for 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate, and how can reaction conditions influence yield?

The compound is synthesized via triflation of cyclohexanone using trifluoromethanesulfonic anhydride under inert conditions (N₂ atmosphere) in dichloromethane at -78°C. Key parameters include maintaining low temperatures to suppress side reactions and using a 1.1:1 molar ratio of triflic anhydride to cyclohexanone. Purification via column chromatography (2–5% ethyl acetate/hexane) yields ~79% product . For reproducibility, monitor reaction progress by TLC and confirm purity via 1H^1 \text{H}/13C^{13} \text{C}-NMR.

Q. What safety protocols are critical when handling this compound?

Due to its reactivity as a triflate ester, strict safety measures are required:

  • Use cryogenic gloves and chemical-resistant PPE (OSHA-compliant goggles, nitrile gloves) to prevent skin/eye contact .
  • Conduct hazard assessments using guidelines from Prudent Practices in the Laboratory (National Academies Press) and ACS resources .
  • Store under inert atmosphere (argon) at 2–8°C to avoid hydrolysis or decomposition .

Q. How can researchers address discrepancies in reported synthetic yields or purification methods?

Variations in yields (e.g., 79% vs. 83% in related derivatives) may arise from differences in solvent purity, column chromatography gradients, or anhydrous conditions. To resolve contradictions:

  • Replicate procedures with controlled variables (e.g., solvent drying, inert gas flow).
  • Compare 1H^1 \text{H}-NMR data with literature (e.g., cyclohexenyl proton signals at δ 5.6–6.0 ppm) .
  • Optimize eluent ratios (e.g., 5–20% ethyl acetate/hexane) based on compound polarity .

Advanced Research Questions

Q. What mechanistic insights govern the reduction of this compound to its 3-hydroxy derivative?

The ketone group is selectively reduced using DIBAL-H in THF at -78°C, yielding 83% 3-hydroxycyclohex-1-en-1-yl triflate. The reaction proceeds via coordination of DIBAL-H to the carbonyl oxygen, followed by hydride transfer. Key considerations:

  • Temperature control (-78°C) prevents over-reduction or elimination.
  • Quench with aqueous NaOH to neutralize excess DIBAL-H and isolate the product .
  • Confirm stereochemistry via NOESY or X-ray crystallography if crystalline derivatives are obtainable.

Q. How can this compound serve as a precursor in cyclotrimerization or cyclohexyne generation?

As a triflate, it acts as an electrophilic partner in transition-metal-catalyzed reactions. Examples include:

  • Cyclotrimerization : Pd-catalyzed [2+2+2] reactions to form polycyclic aromatics (see Angew. Chem. 2015, 54, 11809) .
  • Cyclohexyne precursors : Silicon-tethered derivatives (e.g., 2-(triethylsilyl)cyclohexenyl triflate) undergo elimination to generate strained alkynes for Diels-Alder reactions .
  • Monitor intermediates via 19F^{19} \text{F}-NMR (triflate signal at δ -75 to -80 ppm) or GC-MS.

Q. What analytical techniques are recommended for characterizing unstable intermediates derived from this compound?

When physical data (e.g., boiling point) are unavailable, use:

  • Low-temperature NMR : Resolve reactive species in CD₂Cl₂ at -40°C.
  • IR spectroscopy : Confirm triflate group presence (asymmetric S=O stretch ~1400 cm⁻¹) .
  • HRMS : Validate molecular ions (e.g., [M+H]⁺ at m/z 245.03 for C₇H₉F₃O₃S⁺) .

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in derivatives?

  • Use SHELXL for small-molecule refinement: Input .hkl files from single-crystal X-ray diffraction (Cu-Kα radiation).
  • Address twinning or disorder via ADDSYM and TWIN commands.
  • Validate bond lengths (e.g., C–O(triflate) ~1.44 Å) against Cambridge Structural Database entries .

Methodological Guidance

Designing experiments to study substituent effects on triflate reactivity in cross-coupling reactions:

  • Substrate scope : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 4-position.
  • Kinetic studies : Use in situ IR to track triflate consumption in Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃).
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict activation barriers for oxidative addition steps .

Troubleshooting decomposition during long-term storage:

  • Stability tests : Monitor by 1H^1 \text{H}-NMR (disappearance of enol triflate peaks) under argon vs. air.
  • Add stabilizers : Introduce radical scavengers (e.g., BHT) or store as a solution in anhydrous THF .

Data Contradiction Analysis

Resolving conflicting reports on synthetic scalability (e.g., gram vs. milligram scale):

  • Heat transfer : At >10 g scale, ensure efficient cooling (-78°C) using dry ice/acetone baths (not ice/salt).
  • Workup modifications : Replace liquid-liquid extraction with centrifugal partition chromatography for higher recovery .
  • Scale-up hazards : Reassess exotherm risks using RC1e calorimetry; adjust reagent addition rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate

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